An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate
Introduction
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of biological activity and physicochemical properties. It is the latter that dictates the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately determining its bioavailability and therapeutic efficacy. tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate is a heterocyclic compound of significant interest, frequently appearing as a key building block in the synthesis of novel therapeutics. Its structure, combining a lipophilic tert-butoxycarbonyl (Boc) protecting group with a basic pyridinyl moiety and a pyrrolidine scaffold, presents a fascinating case study in physicochemical characterization.
This guide provides a comprehensive analysis of the core physicochemical properties of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices for property determination, grounding theoretical predictions in the context of established laboratory protocols. By understanding these properties, a research scientist is better equipped to anticipate a compound's behavior in biological systems, thereby accelerating the drug development process.
Molecular Structure and Identifiers
A precise understanding of a molecule's identity is the foundation of all subsequent characterization. The structural features of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate—a tertiary amine within the pyrrolidine ring (partially masked by the carbamate), a basic nitrogen in the pyridine ring, and the bulky, non-polar Boc group—are the primary determinants of its physicochemical behavior.
| Identifier | Value |
| IUPAC Name | tert-butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| Canonical SMILES | C1C(C(N1C(=O)OC(C)(C)C)CC2=CC=NC=C2) |
| CAS Number | 394735-22-7 |
Core Physicochemical Properties: A Blend of Prediction and Practical Measurement
While experimental data for this specific molecule is not extensively published, we can leverage powerful in silico prediction tools and draw rational inferences from closely related structural analogues. This section will present these predicted values and, more importantly, detail the authoritative experimental protocols used to validate them.
Table of Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| pKa (most basic) | 5.5 - 6.5 | Governs ionization state, impacting solubility, permeability, and receptor binding. |
| logP | 1.5 - 2.5 | Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism. |
| Aqueous Solubility | Low to moderate | Affects dissolution rate and oral absorption. |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | Correlates with passive membrane permeability. |
Ionization Constant (pKa): The pH-Dependent Personality
The pKa is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. For tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate, the primary basic center is the nitrogen atom of the pyridine ring. The lone pair of electrons on this nitrogen can accept a proton, and the pKa value corresponds to the pH at which the protonated (cationic) and neutral forms are present in equal concentrations.
The predicted pKa of around 6.0 is heavily influenced by the pyridine moiety. The pKa of pyridine itself is approximately 5.2. The electron-donating effect of the attached pyrrolidine ring is expected to slightly increase the basicity of the pyridine nitrogen, aligning with the predicted range.
Diagram: Ionization Equilibrium
Caption: Ionization equilibrium of the pyridinyl nitrogen.
Authoritative Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement principle.
Causality of Experimental Choices:
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Co-solvent Selection: The low aqueous solubility of many organic molecules necessitates the use of a co-solvent (e.g., methanol or DMSO). The choice of co-solvent and its proportion is critical, as it can perturb the apparent pKa. It is crucial to perform titrations at several co-solvent ratios and extrapolate back to 0% to obtain the aqueous pKa (the Yasuda-Shedlovsky extrapolation).
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Ionic Strength Adjustment: Biological fluids have a high ionic strength. Performing the titration in a solution of constant ionic strength (typically 0.15 M KCl) mimics physiological conditions and ensures consistent activity coefficients.
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Acid/Base Selection: A strong, carbonate-free acid (like HCl) and base (like KOH) are used as titrants to ensure a sharp and unambiguous titration curve.
Step-by-Step Methodology:
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Preparation: A precise amount of the compound is dissolved in a specific volume of a water/co-solvent mixture with a known ionic strength (e.g., 0.15 M KCl).
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Titration: The solution is titrated with a standardized solution of HCl to fully protonate the compound, followed by a back-titration with standardized KOH.
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Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.
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Analysis: The pKa is determined from the titration curve, often by finding the pH at the half-equivalence point. Sophisticated software can be used to fit the entire titration curve to the Henderson-Hasselbalch equation to derive a more accurate pKa.
This self-validating system ensures that the determined pKa is a true representation of the compound's ionization behavior under controlled, physiologically relevant conditions.
Lipophilicity (logP/logD): Gauging Membrane Affinity
Lipophilicity, the "greasiness" of a molecule, is a key factor in its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For an ionizable compound like ours, the distribution coefficient (logD) is more relevant, as it considers the partition of both the neutral and ionized forms at a specific pH.
Diagram: The Concept of logP and logD
Caption: Distinction between logP and logD.
Authoritative Protocol: Reverse-Phase HPLC for logP/logD Determination
While the shake-flask method is the traditional approach, it is labor-intensive. A widely accepted and higher-throughput alternative is using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
Causality of Experimental Choices:
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Stationary Phase: A C18 (octadecyl) stationary phase is used to mimic the non-polar, lipid-like environment of n-octanol.
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Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier (like methanol or acetonitrile) is used. The retention time of the compound is inversely proportional to its polarity.
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Calibration: A set of standard compounds with known logP values is run under the same conditions. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values. The logP of the unknown compound is then interpolated from this curve. This calibration step is a self-validating mechanism, ensuring the system is performing correctly.
Step-by-Step Methodology:
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System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
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Mobile Phase Preparation: A series of isocratic mobile phases with varying ratios of organic modifier to aqueous buffer are prepared. For logD determination, the aqueous buffer is set to the desired pH (e.g., pH 7.4).
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Calibration Run: A solution containing a mixture of standard compounds with a range of known logP values is injected.
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Sample Run: The test compound is injected and its retention time is measured.
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Calculation: The retention factor (k') is calculated for each compound. A linear regression of log k' versus logP for the standards yields a calibration curve. The logP of the test compound is then calculated from its log k' using the regression equation.
Aqueous Solubility: The Gateway to Absorption
For a drug to be absorbed, it must first be in solution. Therefore, aqueous solubility is a fundamental property that often presents a major hurdle in drug development.
Authoritative Protocol: Shake-Flask Method for Thermodynamic Solubility (OECD Guideline 105)
The shake-flask method is the definitive way to measure thermodynamic solubility, representing the true equilibrium solubility of a compound.
Causality of Experimental Choices:
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Equilibration Time: The system is agitated for a prolonged period (e.g., 24-48 hours) to ensure that a true equilibrium between the solid compound and the solution is reached. This is confirmed by taking measurements at different time points until the concentration plateaus.
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Temperature Control: Solubility is temperature-dependent. The experiment is conducted in a temperature-controlled environment (e.g., 25°C or 37°C) to ensure reproducibility and physiological relevance.
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pH Control: For ionizable compounds, solubility is highly pH-dependent. The experiment must be performed in a buffered solution at a defined pH.
Step-by-Step Methodology:
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Preparation: An excess amount of the solid compound is added to a vial containing an aqueous buffer of known pH.
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Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for an extended period.
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Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Implications for Drug Development
The physicochemical profile of tert-Butyl 3-(pyridin-4-yl)pyrrolidine-1-carboxylate suggests a molecule with a balance of properties.
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The predicted pKa indicates that at physiological pH (7.4), a significant portion of the molecules will be in the neutral form, which is generally more favorable for passive diffusion across cell membranes. However, the presence of a cationic form can enhance aqueous solubility.
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The predicted logP in the range of 1.5-2.5 is often considered a "sweet spot" for oral drug candidates, balancing sufficient lipophilicity for membrane permeation with enough polarity to maintain adequate solubility.
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The TPSA below 60 Ų is a strong indicator of good potential for oral absorption and cell permeability.
References
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PubChem. tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. [Link]
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PubChem. tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate. [Link]
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PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. [Link]
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PubChem. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate. [Link]
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Williams, R. pKa Data Compiled by R. Williams. [Link]
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Lead Sciences. (S)-tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate. [Link]
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PubChem. Tert-butyl 4-[1-(pyridin-3-yl)piperidin-4-yl]piperidine-1-carboxylate. [Link]
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ECETOC. ASSESSMENT OF REVERSE-PHASE CHROMATOGRAPHIC METHODS FOR DETERMINING PARTITION COEFFICIENTS. [Link]
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ResearchGate. Theoretical pKa calculations of substituted pyridines. [Link]
- Google Patents. Determination of log P coefficients via a RP-HPLC column.


